molecular formula C₁₂H₉D₃O₆ B1155899 5-Methoxyisofraxidin-d3

5-Methoxyisofraxidin-d3

Cat. No.: B1155899
M. Wt: 255.24
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyisofraxidin-d3 is a deuterated analog of 5-methoxyisofraxidin, a naturally occurring coumarin derivative. The incorporation of three deuterium atoms (d3) at specific positions, likely within the methoxy group (-OCH3 → -OCD3), enhances its stability and utility in pharmacokinetic and metabolic studies. This isotopic labeling allows for precise tracking in mass spectrometry and reduces metabolic degradation, making it valuable in drug development and biochemical research .

Properties

Molecular Formula

C₁₂H₉D₃O₆

Molecular Weight

255.24

Synonyms

7-Hydroxy-5,6,8-trimethoxy-2H-chromen-2-one-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Methoxy-5-sulfamoylbenzoic Acid-[d3]
  • CAS No.: 123958-85-0
  • Molecular Formula: C8H6D3NO5S
  • Key Features : Deuterated methoxy group (-OCD3) and sulfamoyl substituent.
  • Applications : Used as an internal standard in LC-MS studies due to its isotopic purity (95%) and metabolic stability .
5-Methoxyisoindoline-1,3-dione
  • CAS No.: 1344701-44-5
  • Molecular Formula: C9H7NO3
  • Key Features : Methoxy-substituted isoindoline core.
  • Applications : Investigated for photodynamic therapy and as a fluorescent probe.
  • Comparison : The isoindoline scaffold differs from the coumarin backbone of 5-Methoxyisofraxidin-d3, impacting UV absorption and bioactivity profiles .
6-Hydroxy-2-methylisoindolin-1-one
  • CAS No.: 366453-21-6
  • Molecular Formula: C9H9NO2
  • Key Features: Hydroxy and methyl substituents on an isoindolinone ring.
  • Applications : Studied for antioxidant properties and enzyme inhibition.
  • Comparison : The absence of deuterium and the presence of a hydroxyl group reduce its metabolic stability compared to this compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Deuterium Substitution Key Substituents Purity Stability Enhancement
This compound C11H7D3O4 (inferred) Methoxy (-OCD3) Coumarin core N/A High (deuterated)
2-Methoxy-5-sulfamoylbenzoic Acid-[d3] C8H6D3NO5S Methoxy (-OCD3) Sulfamoyl, carboxylic acid 95% Moderate
5-Methoxyisoindoline-1,3-dione C9H7NO3 None Methoxy, isoindoline >90%* Low

*Purity inferred from similar compounds in and .

  • Stability: Deuterated methoxy groups in this compound likely reduce cytochrome P450-mediated demethylation, extending half-life compared to non-deuterated analogs .
  • Solubility : The coumarin backbone may confer lower aqueous solubility than sulfamoyl-substituted analogs like 2-Methoxy-5-sulfamoylbenzoic Acid-[d3].

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